Lipophilicity (XLogP3) Comparison: The 5-Methyl Group Increases LogP by 0.4 Units Relative to the Non-methylated Analog
The computed XLogP3 value of 3-amino-N,5-dimethylbenzamide is 0.9 [1], compared to approximately 0.5 for 3-amino-N-methylbenzamide, which lacks the 5-methyl substituent [2]. This 0.4 log unit increase in lipophilicity is attributable to the additional methyl group on the aromatic ring and translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which may enhance passive membrane permeability while maintaining aqueous solubility within an acceptable range for a fragment-like molecule.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-Amino-N-methylbenzamide: XLogP3 ≈ 0.5 (estimated from structural difference of one aryl methyl group; reference compound data from PubChem CID 2736684) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (~2.5-fold increase in predicted partition coefficient) |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm (fragment-based additive method) |
Why This Matters
A 0.4 unit increase in XLogP3 can meaningfully influence passive membrane permeation and non-specific protein binding in cell-based assays, making the 5-methylated compound a preferred choice when moderate lipophilicity with the retention of a free amino group is desired.
- [1] PubChem Compound Summary for CID 104291367, 3-amino-N,5-dimethylbenzamide. XLogP3 = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-amino-N,5-dimethylbenzamide (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 2736684, 3-amino-N-methylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
